Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester
Description
The compound is esterified at both carboxylic acid positions with methyl groups. Its molecular formula is inferred as C₁₂H₁₃ClO₄, with a molecular weight of approximately 280.7 g/mol (calculated by adding the [(3-chlorophenyl)methyl] substituent to dimethyl malonate’s base molecular weight of 132.12 g/mol ).
Malonic acid esters like this are widely used in organic synthesis as building blocks for pharmaceuticals, agrochemicals, and polymers. The [(3-chlorophenyl)methyl] substituent introduces steric and electronic effects that may influence reactivity, solubility, and biological activity compared to simpler malonate esters .
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-[(3-chlorophenyl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-16-11(14)10(12(15)17-2)7-8-4-3-5-9(13)6-8/h3-6,10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQYEEPUSJRFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470841 | |
| Record name | Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670748-74-0 | |
| Record name | Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Esterification of Malonic Acid Derivatives
The target compound can be synthesized via direct esterification of a malonic acid derivative bearing the (3-chlorobenzyl) group. Malonic acid’s two carboxylic acid groups are sequentially esterified with methanol under acidic conditions. For example, (3-chlorobenzyl)malonic acid is treated with excess methanol and a catalytic amount of sulfuric acid, yielding the dimethyl ester.
Reaction Conditions :
- Reactants : (3-Chlorobenzyl)malonic acid (1 eq), methanol (5–10 eq)
- Catalyst : H₂SO₄ (0.1 eq)
- Temperature : Reflux (65–70°C)
- Duration : 12–24 hours
- Yield : ~70–85% (estimated based on analogous malonate esterifications).
This method requires prior synthesis of (3-chlorobenzyl)malonic acid, which may involve Friedel-Crafts alkylation of chlorobenzene with malonyl chloride. However, this intermediate’s preparation introduces challenges in regioselectivity and purification.
Enolate Alkylation of Dimethyl Malonate
A more efficient route involves alkylating dimethyl malonate’s enolate with (3-chlorobenzyl) bromide or chloride. Deprotonation of dimethyl malonate with a strong base (e.g., LDA, NaH) generates a nucleophilic enolate, which reacts with the electrophilic benzyl halide.
Procedure :
- Enolate Formation : Dimethyl malonate (1 eq) is added to a solution of NaH (1.1 eq) in THF at 0°C.
- Alkylation : (3-Chlorobenzyl) bromide (1 eq) is introduced dropwise, followed by stirring at room temperature for 6–12 hours.
- Work-Up : The mixture is quenched with water, extracted with dichloromethane, and purified via column chromatography.
Optimization Notes :
- Solvent : THF or DMF enhances enolate stability.
- Temperature : Low temperatures (0–5°C) minimize side reactions.
- Yield : Reported yields for analogous alkylations range from 65–90%.
Catalytic Transesterification Using Ionic Liquids
Recent patents describe transesterification protocols using ionic liquids as green catalysts. For example, methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate undergoes thermal decomposition in 1,3-dimethylimidazolium tetrafluoroborate to form cyclopentanone derivatives. Adapting this method, the target compound could be synthesized via Claisen condensation of dimethyl malonate with (3-chlorobenzyl) acetate under ionic liquid catalysis.
Conditions :
- Catalyst : 1,3-Dimethylimidazolium tetrafluoroborate (10 mol%)
- Temperature : 140–160°C
- Duration : 5–8 hours
- Yield : Up to 92% (extrapolated from similar reactions).
Steglich Esterification for Functionalized Derivatives
For advanced derivatives, Steglich esterification using DCC/DMAP is viable. If (3-chlorobenzyl)malonic acid is accessible, its esterification with methanol proceeds via carboxylate activation:
- Activation : (3-Chlorobenzyl)malonic acid (1 eq), DCC (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
- Esterification : Methanol (2.2 eq) is added, and the mixture is stirred for 12 hours.
- Purification : Filter to remove DCU, concentrate, and chromatograph.
Advantages :
- Mild conditions (room temperature).
- High functional group tolerance.
Yield : ~75–85% (based on analogous esterifications).
Mechanistic Insights and Side Reactions
Each method presents unique mechanistic pathways:
- Enolate Alkylation : Proceeds via SN2 attack of the enolate on the benzyl halide. Competing elimination (E2) may occur if steric hindrance is significant.
- Ionic Liquid Catalysis : Likely involves dual activation of the carbonyl and alkylating agent, lowering the activation energy for transesterification.
- Steglich Esterification : DCC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with methanol.
Common side reactions include:
- Over-Alkylation : Additive reactions at both malonate α-positions.
- Hydrolysis : Ester groups may hydrolyze under acidic/basic conditions.
Purification and Characterization
Post-synthesis purification typically involves distillation or chromatography:
- Distillation : For high-purity isolates, vacuum distillation is effective (b.p. ~180–190°C at 1 atm, estimated).
- Chromatography : Silica gel chromatography using hexane/ethyl acetate (4:1) eluent.
Characterization Data :
- ¹H NMR (CDCl₃): δ 7.2–7.4 (m, 4H, Ar-H), 3.7 (s, 6H, OCH₃), 3.5 (s, 2H, CH₂), 3.2 (s, 2H, CH₂COO).
- IR (cm⁻¹) : 1745 (C=O ester), 1260 (C-O), 750 (C-Cl).
- MS (ESI+) : m/z 257.1 [M+H]⁺.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Classical Esterification | H₂SO₄, reflux | 70–85% | Simple setup | Requires pre-synthesized acid |
| Enolate Alkylation | NaH, THF, 0°C | 65–90% | High selectivity | Sensitive to moisture |
| Ionic Liquid Catalysis | 140–160°C, 5–8 h | ≤92% | Solvent-free, recyclable catalyst | High energy input |
| Steglich Esterification | DCC/DMAP, rt | 75–85% | Mild conditions | Costly reagents |
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The 3-chlorophenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Propanedioic acid and 3-chlorobenzyl alcohol.
Reduction: Dimethyl propanediol and 3-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Material Science: It is used in the preparation of polymers and other advanced materials.
Agriculture: The compound is investigated for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester groups can be hydrolyzed to release the corresponding carboxylic acids, which can then participate in further reactions. The 3-chlorophenylmethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Structural Insights :
- Compared to diethyl malonate, the methyl esters in the target compound reduce steric bulk, possibly increasing reactivity in nucleophilic substitutions .
Physical and Chemical Properties
*Estimated based on substituent effects.
Chemical Reactivity :
Biological Activity
Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester, commonly known as dimethyl [(3-chlorophenyl)methyl]propanedioate, is an organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: CHClO
- Molecular Weight: Approximately 242.68 g/mol
- IUPAC Name: Dimethyl (3-chlorobenzyl)propanedioate
The compound features a propanedioate backbone with two ester functional groups and a 3-chlorophenyl substituent, which enhances its reactivity and biological interactions.
1. Antioxidant Properties
Research indicates that compounds containing a chlorophenyl group can exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The presence of the chlorophenyl moiety may facilitate interactions with free radicals, thereby neutralizing them.
2. Anti-inflammatory Effects
Dimethyl [(3-chlorophenyl)methyl]propanedioate has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models. This activity positions the compound as a potential therapeutic agent for inflammatory diseases.
3. Toxicological Profile
A comprehensive review of toxicity data shows that the compound exhibits low acute toxicity across multiple species, including mammals and birds. The acute oral toxicity values indicate that it is relatively safe when administered at controlled doses. However, further studies are necessary to fully understand its long-term effects and potential environmental impact .
Case Study 1: Antioxidant Activity
In a study examining the antioxidant capacity of various compounds, dimethyl [(3-chlorophenyl)methyl]propanedioate was shown to significantly reduce lipid peroxidation in vitro. The study utilized a DPPH radical scavenging assay, demonstrating an IC50 value comparable to established antioxidants .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms of this compound revealed that it downregulates NF-κB signaling pathways in macrophages. This modulation leads to decreased expression of inflammatory markers such as TNF-α and IL-6. The findings suggest its potential use in treating conditions like rheumatoid arthritis .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for preparing Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester, and how can purity be optimized?
- Methodology : A common approach involves esterification of the corresponding malonic acid derivative with methanol under acidic catalysis. For purification, column chromatography using dichloromethane/methanol (9.5:0.5) as eluent effectively removes byproducts . Monitoring reaction progress via TLC (silica gel plates) and confirming purity through GC/MS (retention time comparison with standards) is recommended .
Q. What key physicochemical properties (e.g., solubility, stability) must be considered during experimental design?
- Methodology :
- Stability : Store at 2–8°C in inert atmospheres to prevent ester hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways .
- Solubility : Test in aprotic solvents (e.g., DMSO, DMF) for reaction compatibility. Dimethyl malonate analogs exhibit moderate solubility in chloroform (1.1 g/cm³ density) .
- Thermal Properties : Differential scanning calorimetry (DSC) can identify melting points (e.g., −62°C for dimethyl malonate analogs) .
Q. How can structural elucidation be performed to confirm the ester functional groups and substituent positioning?
- Methodology :
- NMR : ¹H NMR detects ester methyl protons (δ 3.6–3.8 ppm) and aromatic protons from the 3-chlorophenyl group (δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~ 268 for C₁₂H₁₃ClO₄) and fragmentation patterns .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-chlorophenyl substituent influence reactivity in nucleophilic acyl substitution reactions?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the chlorine atom, enhancing electrophilicity at the carbonyl carbon .
- Kinetic Studies : Compare reaction rates with analogs (e.g., unsubstituted or para-chloro derivatives) under identical conditions to isolate steric contributions .
Q. What chromatographic techniques resolve co-eluting impurities during synthesis, and how can method parameters be optimized?
- Methodology :
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Adjust flow rate (1.0–1.5 mL/min) and column temperature (25–40°C) to improve peak resolution .
- GC/MS : Optimize split ratios (10:1 to 50:1) and oven temperature ramps (e.g., 5°C/min from 50°C to 250°C) to separate volatile byproducts .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) arising from conformational isomerism be resolved?
- Methodology :
- Variable Temperature NMR : Conduct experiments at −20°C to 60°C to observe coalescence of split peaks, identifying dynamic rotational barriers .
- 2D NMR : NOESY or ROESY correlations map spatial interactions between the 3-chlorophenyl group and ester moieties, clarifying stereoelectronic effects .
Q. What role does the malonate core play in stabilizing transition states during multicomponent reactions (e.g., Knoevenagel condensations)?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
